![molecular formula C10H14S3 B13952118 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine CAS No. 524709-13-5](/img/structure/B13952118.png)
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine is an organic compound belonging to the class of heterocyclic compounds It features a unique structure with a thieno[3,4-b][1,4]dithiine core, which is a fused ring system containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of diethyl malonate with sulfur and a suitable base to form the thieno[3,4-b][1,4]dithiine ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dithiine derivatives.
Aplicaciones Científicas De Investigación
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique ring structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Ethylenedithiothiophene: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
3,4-Ethylenedioxythiophene: Another related compound with oxygen atoms instead of sulfur, used extensively in organic electronics.
Uniqueness
Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
524709-13-5 |
|---|---|
Fórmula molecular |
C10H14S3 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
2,3-diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C10H14S3/c1-3-7-8(4-2)13-10-6-11-5-9(10)12-7/h5-8H,3-4H2,1-2H3 |
Clave InChI |
HQLCDYKEPBBYFO-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(SC2=CSC=C2S1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
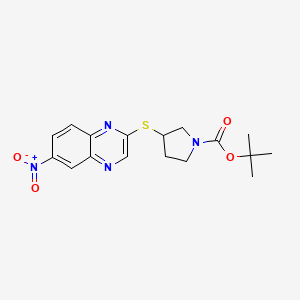
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
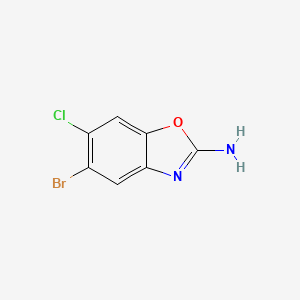
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
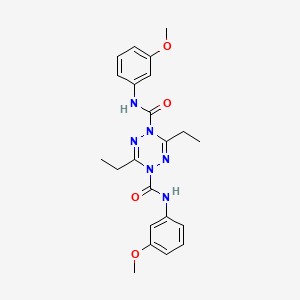
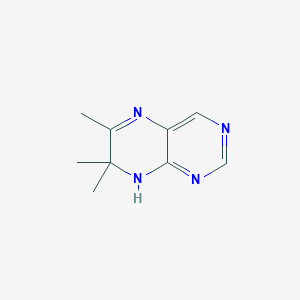

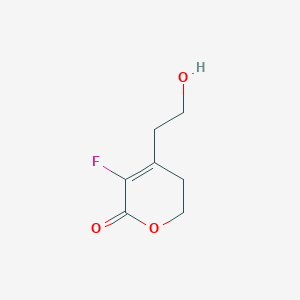
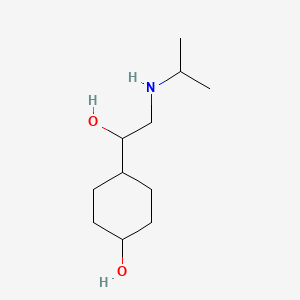

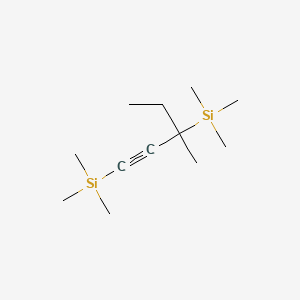
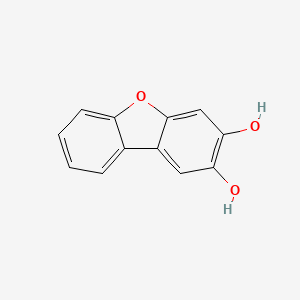
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)
